molecular formula C19H14Cl2O4 B14956842 (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

Cat. No.: B14956842
M. Wt: 377.2 g/mol
InChI Key: XMPHCYBJGYJAIU-MFOYZWKCSA-N
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Description

The compound (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran ring, a dichlorobenzylidene moiety, and a methylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through a palladium-catalyzed alkenylation reaction.

    Introduction of the Dichlorobenzylidene Group:

    Esterification: The final step is the esterification of the intermediate product with 2-methylpropanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies using techniques like cryo-electron microscopy and molecular docking are employed to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate
  • (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

Uniqueness

The unique structural features of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate , such as the specific positioning of the dichlorobenzylidene group and the configuration of the double bond, contribute to its distinct chemical and biological properties. These differences can result in variations in reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H14Cl2O4

Molecular Weight

377.2 g/mol

IUPAC Name

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate

InChI

InChI=1S/C19H14Cl2O4/c1-10(2)19(23)24-11-6-7-12-16(8-11)25-17(18(12)22)9-13-14(20)4-3-5-15(13)21/h3-10H,1-2H3/b17-9-

InChI Key

XMPHCYBJGYJAIU-MFOYZWKCSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2

Origin of Product

United States

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